molecular formula C13H8ClNO4S B5792979 1-{[(3-chloro-1-benzothien-2-yl)carbonyl]oxy}-2,5-pyrrolidinedione

1-{[(3-chloro-1-benzothien-2-yl)carbonyl]oxy}-2,5-pyrrolidinedione

Cat. No. B5792979
M. Wt: 309.73 g/mol
InChI Key: VESAIHTZPLOAEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[(3-chloro-1-benzothien-2-yl)carbonyl]oxy}-2,5-pyrrolidinedione, also known as CBTD, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CBTD is a heterocyclic compound that contains a pyrrolidinedione ring and a benzothiophene ring. It has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. In

Mechanism of Action

The mechanism of action of 1-{[(3-chloro-1-benzothien-2-yl)carbonyl]oxy}-2,5-pyrrolidinedione is not fully understood, but it is believed to involve the modulation of various signaling pathways. 1-{[(3-chloro-1-benzothien-2-yl)carbonyl]oxy}-2,5-pyrrolidinedione has been shown to inhibit the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and cell survival. It has also been shown to activate the mitogen-activated protein kinase (MAPK) pathway, which is involved in the regulation of cell proliferation and survival.
Biochemical and Physiological Effects:
1-{[(3-chloro-1-benzothien-2-yl)carbonyl]oxy}-2,5-pyrrolidinedione has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, reduce oxidative stress, and induce apoptosis in cancer cells. In addition, 1-{[(3-chloro-1-benzothien-2-yl)carbonyl]oxy}-2,5-pyrrolidinedione has been shown to improve cognitive function and reduce inflammation in the brain.

Advantages and Limitations for Lab Experiments

1-{[(3-chloro-1-benzothien-2-yl)carbonyl]oxy}-2,5-pyrrolidinedione has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It has also been extensively studied for its potential applications in scientific research. However, there are also limitations to the use of 1-{[(3-chloro-1-benzothien-2-yl)carbonyl]oxy}-2,5-pyrrolidinedione in lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. In addition, further studies are needed to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the study of 1-{[(3-chloro-1-benzothien-2-yl)carbonyl]oxy}-2,5-pyrrolidinedione. One area of research is the development of 1-{[(3-chloro-1-benzothien-2-yl)carbonyl]oxy}-2,5-pyrrolidinedione-based drugs for the treatment of inflammatory diseases, cancer, and neurodegenerative disorders. Another area of research is the exploration of the mechanism of action of 1-{[(3-chloro-1-benzothien-2-yl)carbonyl]oxy}-2,5-pyrrolidinedione and its interactions with various signaling pathways. Finally, further studies are needed to determine the safety and efficacy of 1-{[(3-chloro-1-benzothien-2-yl)carbonyl]oxy}-2,5-pyrrolidinedione in humans.

Synthesis Methods

The synthesis of 1-{[(3-chloro-1-benzothien-2-yl)carbonyl]oxy}-2,5-pyrrolidinedione can be achieved through a multi-step process that involves the reaction of 2,5-dioxo-pyrrolidin-1-yl acetic acid with 3-chlorobenzothiophene-2-carbonyl chloride. The resulting product is then purified through column chromatography to obtain pure 1-{[(3-chloro-1-benzothien-2-yl)carbonyl]oxy}-2,5-pyrrolidinedione. This synthesis method has been optimized to produce high yields of 1-{[(3-chloro-1-benzothien-2-yl)carbonyl]oxy}-2,5-pyrrolidinedione with high purity.

Scientific Research Applications

1-{[(3-chloro-1-benzothien-2-yl)carbonyl]oxy}-2,5-pyrrolidinedione has been studied extensively for its potential applications in scientific research. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. 1-{[(3-chloro-1-benzothien-2-yl)carbonyl]oxy}-2,5-pyrrolidinedione has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells. In addition, 1-{[(3-chloro-1-benzothien-2-yl)carbonyl]oxy}-2,5-pyrrolidinedione has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-chloro-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNO4S/c14-11-7-3-1-2-4-8(7)20-12(11)13(18)19-15-9(16)5-6-10(15)17/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VESAIHTZPLOAEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=C(C3=CC=CC=C3S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.